Diethyl 3-iodo-6-methylpyridazine-4,5-dicarboxylate

Synthetic efficiency Radicalic substitution Pyridazine functionalization

Diethyl 3-iodo-6-methylpyridazine-4,5-dicarboxylate (CAS 316172-29-9, C₁₁H₁₃IN₂O₄, MW 364.14) is a heterocyclic intermediate that integrates three distinct reactive handles on a single pyridazine core: an iodine atom at position 3 for palladium-catalyzed cross-couplings, a methyl group at position 6 that electronically activates the ring toward radicalic functionalization, and two ester moieties at positions 4 and 5 that enable further synthetic elaboration. It is most commonly supplied as a research chemical with a purity of 97% and has been characterized by ¹H-NMR and GC-MS.

Molecular Formula C11H13IN2O4
Molecular Weight 364.14 g/mol
CAS No. 316172-29-9
Cat. No. B14257379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 3-iodo-6-methylpyridazine-4,5-dicarboxylate
CAS316172-29-9
Molecular FormulaC11H13IN2O4
Molecular Weight364.14 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=NC(=C1C(=O)OCC)I)C
InChIInChI=1S/C11H13IN2O4/c1-4-17-10(15)7-6(3)13-14-9(12)8(7)11(16)18-5-2/h4-5H2,1-3H3
InChIKeyCBIQFINIPKLSJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 3-iodo-6-methylpyridazine-4,5-dicarboxylate (CAS 316172-29-9) – A Trifunctional Pyridazine Building Block for Cross-Coupling


Diethyl 3-iodo-6-methylpyridazine-4,5-dicarboxylate (CAS 316172-29-9, C₁₁H₁₃IN₂O₄, MW 364.14) is a heterocyclic intermediate that integrates three distinct reactive handles on a single pyridazine core: an iodine atom at position 3 for palladium-catalyzed cross-couplings, a methyl group at position 6 that electronically activates the ring toward radicalic functionalization, and two ester moieties at positions 4 and 5 that enable further synthetic elaboration [1]. It is most commonly supplied as a research chemical with a purity of 97% and has been characterized by ¹H-NMR and GC-MS [2]. The compound is accessed via a one-step radicalic ethoxycarbonylation of the commercially available 3-iodo-6-methylpyridazine, providing a convenient entry into polyfunctional 1,2-diazine scaffolds [1].

Iodo handle for Pd-catalyzed cross-coupling
6-Methyl group enables radicalic functionalization
4,5-Diesters for further elaboration

Why Generic Pyridazine-4,5-dicarboxylates Cannot Replace the 3-Iodo-6-methyl Derivative


The substitution pattern on the pyridazine ring critically determines the efficiency of both the initial synthetic access and the downstream cross-coupling utility. Replacement of the 3-iodo group with chlorine results in a dramatic drop in radicalic ethoxycarbonylation yield (~40% vs. 94%), while replacement with a phenyl group suppresses reactivity almost entirely [1]. Conversely, removal of the 6-methyl substituent leads to a complex mixture of side products (monoesters and regioisomers) that complicates purification [1]. The iodine atom also provides a superior leaving group for Pd⁰-catalyzed Sonogashira, Suzuki, and related couplings compared to bromo-, chloro-, or triflate analogs, offering higher reaction rates and milder conditions [1]. These three structural features—3-iodo, 6-methyl, and 4,5-diethyl ester—are interdependent and cannot be interchanged without sacrificing either synthetic accessibility or downstream versatility.

3-Halo substitution
Chloro or bromo analogs may reduce radicalic ethoxycarbonylation efficiency and cross-coupling performance.
6-Methyl removal
Lack of 6-methyl group can lead to complex side-product mixtures, complicating purification.
6-Phenyl replacement
6-Phenyl substitution may suppress reactivity almost completely under standard radicalic conditions.

Quantitative Differentiation Evidence for Diethyl 3-iodo-6-methylpyridazine-4,5-dicarboxylate vs. Closest Analogs


Radicalic Ethoxycarbonylation Yield: Iodo Exceeds Chloro by >2-Fold

In a head-to-head comparison under identical radicalic ethoxycarbonylation conditions (ethyl pyruvate oxyhydroperoxide, H₂SO₄/toluene two-phase system), the 3-iodo-6-methyl substrate affords the target diester in 94% isolated yield, whereas the 3-chloro-6-methyl analog yields only approximately 40% [1]. This >2-fold improvement directly translates into lower raw-material consumption, reduced waste, and higher throughput for multi-step syntheses.

Radicalic yield
Head-to-head
94%
vs
~40%
Supports higher synthetic throughput
May reduce cost per mole of advanced intermediate
Synthetic efficiency Radicalic substitution Pyridazine functionalization

Reaction Selectivity: 6-Methyl Congener Eliminates Side-Product Formation

Under the same radicalic ethoxycarbonylation protocol, the unsubstituted 3-iodopyridazine (lacking the 6-methyl group) generates a crude product mixture containing the desired 4,5-diester, its regioisomer, and two monoesters in a ratio of 100:11:7:13, necessitating chromatographic separation [1]. In contrast, the 6-methyl analog yields exclusively the target diester with no detectable side products by ¹H-NMR or GC-MS [1]. The 6-methyl group thus acts as a regiochemical directing element that eliminates purification bottlenecks.

Reaction selectivity
Head-to-head
100:0
vs
100:11:7:13
Eliminates chromatographic purification
Unsubstituted analog produces three side-product classes
Reaction selectivity Side-product suppression Purification efficiency

Substrate Scope: 6-Methyl Substitution Is Required for Reactivity; 6-Phenyl Abolishes Conversion

The electronic influence of the 6-substituent is decisive: 3-iodo-6-phenylpyridazine was found to be completely unreactive under the standard ethoxycarbonylation conditions, with only trace monosubstitution detected by GC-MS [1]. This behavior mirrors prior observations with 3-chloro-6-phenylpyridazine and is attributed to steric and electronic deactivation by the phenyl ring [1]. The 6-methyl group, by contrast, provides sufficient electron density to enable high-yielding functionalization while maintaining compatibility with downstream Pd-catalyzed couplings.

Substrate scope
Class-level
94% yield
vs
~0%
Methyl group is essential for reactivity
6-Phenyl analog unreactive under same conditions
Substrate scope Electronic activation Pyridazine reactivity

Commercial Availability and Purity: 97% Specification with Analytical Documentation

Diethyl 3-iodo-6-methylpyridazine-4,5-dicarboxylate is commercially stocked at 97% purity (catalog number CM1062847) , a specification comparable to or exceeding that of its known 3-halo analogs, which are often custom-synthesized on demand without a fixed purity guarantee. The compound is also documented in the SpectraBase spectral database with ¹H-NMR and GC-MS data, providing a verifiable identity reference for incoming quality control [1]. In contrast, the 3-chloro and 3-unsubstituted analogs frequently lack publicly accessible spectral reference data.

Purity & spectral data
Specification review
97% · ¹H-NMR & GC-MS
Supports streamlined QC workflows
Publicly verifiable identity reference available
Commercial sourcing Quality specification Analytical characterization

High-Value Application Scenarios for Diethyl 3-iodo-6-methylpyridazine-4,5-dicarboxylate


Synthesis of Polycyclic Condensed Systems via Sequential Pd-Catalyzed Cross-Coupling

The trifunctional architecture—iodine for Sonogashira/Suzuki coupling, methyl for electronic tuning, and diethyl esters for subsequent hydrolysis, amidation, or cyclization—makes this compound an ideal entry point for constructing pyridazine-fused polycyclic scaffolds. Haider and Käferböck explicitly required this compound as a key intermediate for polycyclic condensed systems [1]. The clean, high-yielding (94%) synthesis ensures that the building block can be prepared in sufficient quantity for multi-step medicinal chemistry campaigns without chromatographic purification bottlenecks [1]. [1]

Library Synthesis of 3-Substituted Pyridazine-4,5-dicarboxylate Derivatives

For medicinal chemists generating structure–activity relationship (SAR) libraries, the iodine atom serves as a universal leaving group for parallel diversification via Pd-catalyzed couplings with boronic acids, alkynes, amines, and other nucleophiles. The 6-methyl group prevents side reactions that plague the unsubstituted analog, ensuring library compounds are obtained in higher purity and yield [1]. The commercial availability at 97% purity reduces the need for pre-purification before library synthesis . [1]

Agrochemical and Pharmaceutical Intermediate for 3-Alkynyl-6-methylpyridazine-4,5-dicarboxylates

Pyridazine derivatives are established pharmacophores in anti-inflammatory, antihypertensive, and antitumor agents. The Sonogashira coupling demonstrated on the closely related diethyl 3-iodopyridazine-4,5-dicarboxylate proceeds smoothly under standard conditions [1], and the methyl-bearing congener is expected to exhibit analogous or improved coupling reactivity due to enhanced electron density. This positions the compound as a strategic intermediate for both pharmaceutical and agrochemical discovery programs that require 3-alkynyl or 3-aryl pyridazine esters. [1]

Process Chemistry Scale-Up Where Yield and Selectivity Drive Cost-of-Goods

In a process chemistry context, the >2-fold yield advantage over the 3-chloro analog (94% vs. ~40%) directly reduces the cost of the starting material per unit of product [1]. The absence of side products in the ethoxycarbonylation step eliminates the need for column chromatography, which is often the rate-limiting and cost-dominant unit operation in scale-up [1]. These factors collectively position the 3-iodo-6-methyl compound as the preferred choice when transitioning from discovery-scale to pilot-plant synthesis. [1]

Application
Selection Property
Validation Focus
Polycyclic scaffold synthesis
Trifunctional pyridazine core
Sequential Pd-catalyzed coupling compatibility
SAR library diversification
Iodo cross-coupling handle
Side-product suppression & purity
3-Alkynyl/aryl pyridazine esters
Methyl electronic activation
Sonogashira/Suzuki coupling reactivity
Scale-up synthesis
High-yielding selectivity
Radicalic yield & purification profile
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